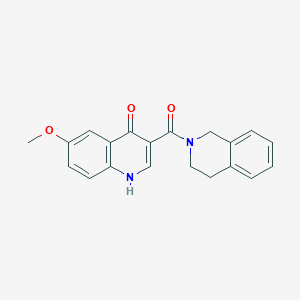![molecular formula C18H19N7O2 B12163435 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that features a unique combination of indole, oxadiazole, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of acyl hydrazides with nitriles under basic conditions.
Triazole Ring Formation: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the indole-oxadiazole intermediate with the triazole derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted triazole derivatives.
科学的研究の応用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology
It has shown potential as an enzyme inhibitor, particularly against α-glucosidase, making it a candidate for diabetes treatment .
Medicine
The compound’s anti-inflammatory and antibacterial properties are being explored for therapeutic applications .
Industry
In the pharmaceutical industry, it serves as a lead compound for the development of new drugs.
作用機序
The compound exerts its effects primarily through enzyme inhibition. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The molecular targets include the active sites of enzymes, and the pathways involved are those related to carbohydrate metabolism.
類似化合物との比較
Similar Compounds
Acarbose: Another α-glucosidase inhibitor used in diabetes treatment.
Miglitol: Similar in function to acarbose but with a different structure.
Voglibose: Another α-glucosidase inhibitor with a unique structure.
Uniqueness
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is unique due to its combination of indole, oxadiazole, and triazole rings, which confer a distinct set of biological activities and chemical reactivity .
特性
分子式 |
C18H19N7O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C18H19N7O2/c1-10(2)16-22-18(24-23-16)20-14(26)5-6-15-21-17(25-27-15)12-3-4-13-11(9-12)7-8-19-13/h3-4,7-10,19H,5-6H2,1-2H3,(H2,20,22,23,24,26) |
InChIキー |
LFPWPXNJWIFDCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12163373.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide](/img/structure/B12163380.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12163401.png)
![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane](/img/structure/B12163425.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)
![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)
![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)
